molecular formula C10H15NO3S B13196013 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide

4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B13196013
M. Wt: 229.30 g/mol
InChI Key: RCZASCNQAWNNQR-MRVPVSSYSA-N
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Description

4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol . This compound is known for its unique structural features, which include a hydroxyethyl group and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-dimethylaminobenzenesulfonyl chloride with ®-1-phenylethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as crystallization and distillation are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Scientific Research Applications

4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-amine
  • 4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonic acid

Uniqueness

4-[(1R)-1-Hydroxyethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-[(1R)-1-hydroxyethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-8,12H,1-3H3/t8-/m1/s1

InChI Key

RCZASCNQAWNNQR-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)O

Origin of Product

United States

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